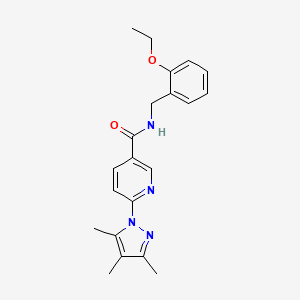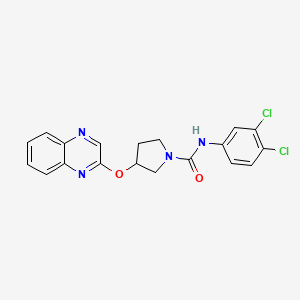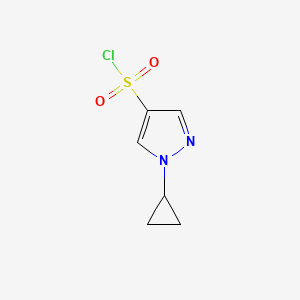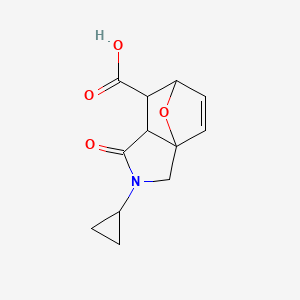![molecular formula C23H21N5O3 B2545258 2-(1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 1903771-39-0](/img/structure/B2545258.png)
2-(1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one” is a complex organic molecule. It is related to the class of compounds known as 1,8-naphthyridines . These compounds have been synthesized for various purposes, including as potent antibacterial agents .
Synthesis Analysis
The synthesis of such compounds can be complex and multi-staged. For example, the synthesis of related 1,8-naphthyridines starts with the reaction of 2-Amino-6-methylpyridin with Ethoxymethylenmalonsäurediethylester . The resulting intermediate is then cyclized to form the 1,8-Naphthyridine structure .Scientific Research Applications
Anticancer Properties
This compound has garnered attention due to its potential as an anticancer agent. Researchers have investigated its effects on various cancer cell lines, including hepatocellular carcinoma (HepG2), breast cancer (MCF-7), and lung fibroblasts (WI-38). Notably, it exhibits strong activity against HepG2 cells, making it a promising candidate for further study .
Anti-Inflammatory and Analgesic Activity
Studies have explored the anti-inflammatory and analgesic properties of related derivatives. While not directly focused on this specific compound, investigations into 2-substituted 1-aryl-6-carboxy(carbethoxy)-7-methyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidines provide valuable insights. These compounds may contribute to the development of novel anti-inflammatory drugs .
Thiazole and Pyranothiazole Synthesis
The compound serves as a key precursor for synthesizing novel thiazole and pyranothiazole derivatives. These heterocyclic compounds have diverse applications in medicinal chemistry, including antimicrobial and antiviral activities. Researchers have explored their synthesis and biological evaluation .
Hydrogen Production Catalysts
Recent research has investigated the compound’s potential as a catalyst for hydrogen production. Understanding its behavior in hydrazine hydrate reactions and its impact on water splitting processes is crucial for advancing clean energy technologies .
Molecular Modeling and Docking Studies
Computational studies involving molecular modeling and docking have revealed insights into the compound’s interactions with specific amino acids. Notably, it forms stable hydrogen bonds with Arg184 and Lys179, suggesting potential binding sites. Further exploration of its binding affinity and stability is essential for drug design .
Other Applications
Beyond the mentioned areas, researchers continue to explore additional applications. These may include its behavior in other chemical reactions, potential as a photoactive material, or its role in organic synthesis. As the field evolves, new discoveries may emerge .
Future Directions
The future directions for research on this compound could include further exploration of its potential uses, such as its antibacterial activity . Additionally, more research could be done to fully understand its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties.
Mechanism of Action
Target of Action
Nalidixic acid primarily targets bacterial DNA gyrase , an enzyme involved in DNA replication, repair, and recombination.
Mode of Action
Nalidixic acid inhibits the DNA gyrase, preventing the supercoiling of DNA, which is a crucial step in DNA replication . This leads to inhibition of bacterial growth and replication.
Biochemical Pathways
By inhibiting DNA gyrase, Nalidixic acid disrupts DNA replication and transcription, leading to rapid cessation of bacterial cellular activities .
Result of Action
The ultimate effect of Nalidixic acid’s action is the inhibition of bacterial growth and replication, making it an effective antibacterial agent .
Action Environment
The efficacy and stability of Nalidixic acid, like many other drugs, can be influenced by various environmental factors. These can include pH, temperature, presence of other substances, and specific characteristics of the bacterial species it targets .
properties
IUPAC Name |
5-(1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3/c1-3-26-13-17(20(29)15-8-7-14(2)24-21(15)26)22(30)27-11-9-18-16(12-27)23(31)28-10-5-4-6-19(28)25-18/h4-8,10,13H,3,9,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXRZVTDVVNMMCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)N3CCC4=C(C3)C(=O)N5C=CC=CC5=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-2-[3-(3-fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2545175.png)
![methyl 3-ethyl-5-({[2-(2-thienyl)ethyl]amino}sulfonyl)-1H-pyrazole-4-carboxylate](/img/structure/B2545176.png)

![6-Chloro-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-7-methylchromen-2-one](/img/structure/B2545180.png)
![4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzoic acid](/img/structure/B2545181.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3,4-difluorobenzamide](/img/structure/B2545183.png)



![N-(4-chlorobenzyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2545189.png)


